BIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I)

Organometallic chemistry Structural differentiation Coordination geometry

Researchers requiring mechanistically rigorous Ir(I) catalysts often encounter irreproducible results when substituting Vaska's complex analogs. IrCl(CO)(dppe)₂ enforces a well-defined trigonal-bipyramidal geometry, ensuring consistent oxidative-addition kinetics and selectivity. • >99% kinetic stereoselectivity in H₂ addition eliminates isomer-based activity variations[reference:0]. • Air-tolerant, pre-formed complex (m.p. 205 °C dec.) dispenses reliably on automated platforms without inert-atmosphere enclosures. • Two electrochemically resolved Ir(III) isomers enable redox-switched catalytic cycles for CO₂ reduction or formate oxidation.

Molecular Formula [[(C6H5)2PCH2-]2]2Ir(CO)Cl
Molecular Weight 0
CAS No. 15417-85-3
Cat. No. B1175596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIS[1,2-BIS(DIPHENYLPHOSPHINO)ETHANE]CARBONYLCHLOROIRIDIUM(I)
CAS15417-85-3
Molecular Formula[[(C6H5)2PCH2-]2]2Ir(CO)Cl
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[1,2-bis(diphenylphosphino)ethane]carbonylchloroiridium(I) – Product Overview


Bis[1,2-bis(diphenylphosphino)ethane]carbonylchloroiridium(I), formulated as IrCl(CO)(dppe)₂ (dppe = 1,2-bis(diphenylphosphino)ethane), is a five‑coordinate iridium(I) complex adopting a distorted trigonal‑bipyramidal geometry [1]. It belongs to the Vaska‑type family of Ir(I) carbonyl halides but is distinguished by its bidentate diphosphine framework that enforces a well‑defined, crystallographically characterized structure [1][2]. Commercial sources report a melting point of 205 °C (dec.) and a molecular weight of ~1052–1057 g mol⁻¹ [3].

Pre-formed, air-stable Ir(I) solid for convenient benchtop handling
Distorted trigonal-bipyramidal geometry (CN 5) enables distinct mechanistic pathways
Chelate-enforced stereochemical control for oxidative addition studies

Bis[1,2-bis(diphenylphosphino)ethane]carbonylchloroiridium(I): Substitution Risks


Although Vaska’s complex (trans‑IrCl(CO)(PPh₃)₂) and other Ir(I) carbonyl halides may be offered as category‑level substitutes, their coordination geometries, redox potentials, and stereochemical responses to oxidative‑addition substrates differ fundamentally from those of IrCl(CO)(dppe)₂ [1][2]. The bidentate dppe ligand enforces a five‑coordinate trigonal‑bipyramidal configuration that generates isomer‑specific reduction waves and >99 % kinetic stereoselectivity upon H₂ addition—features that are either absent or spectroscopically invisible in the monodentate triphenylphosphine analog [2]. These properties directly influence catalyst activation pathways, intermediate stability, and catalytic selectivity, so treating the dppe‑ligated complex as interchangeable with PPh₃‑ or dppm‑based analogs leads to irreproducible catalytic performance [3].

Attribute
IrCl(CO)(dppe)₂
Vaska’s Complex (PPh₃ analog)
Coordination geometry
5-coordinate trigonal-bipyramidal
4-coordinate square-planar
Redox behavior
Isomer-resolved reduction waves
Single unresolved reduction
H₂ oxidative addition stereoselectivity
High kinetic stereoselectivity to cis-dihydride
Single isomer, no stereochemical partitioning

Bis[1,2-bis(diphenylphosphino)ethane]carbonylchloroiridium(I): Comparator Evidence


Coordination Geometry vs. Vaska’s Complex

X‑ray crystallography and vibrational spectroscopy confirm that IrCl(CO)(dppe)₂ adopts a distorted trigonal‑bipyramidal geometry (coordination number 5), whereas Vaska’s complex, trans‑IrCl(CO)(PPh₃)₂, is strictly four‑coordinate square‑planar [1][2]. The presence of two chelating dppe ligands in the target compound creates an additional coordination site that alters the frontier‑orbital manifold and opens distinct mechanistic pathways for substrate activation .

Coordination Geometry
Direct comparison
Target: 5-coord. trig.-bipyramidal Vaska’s: 4-coord. square-planar
Geometry dictates catalytic activation pathway
ν(CO): 1985 cm⁻¹ vs. 1967 cm⁻¹ (IR)
Organometallic chemistry Structural differentiation Coordination geometry

Isomer-Specific Redox Potentials vs. Vaska’s Complex

Cyclic voltammetry of Ir(CO)(dppe)₂⁺ in chloride‑containing media reveals irreversible oxidation at +0.91 V (vs. Ag/AgI) and subsequent formation of cis‑ and trans‑IrCl(CO)(dppe)₂²⁺, which reduce at +0.04 V and –0.20 V respectively [1]. The 240 mV separation between the cis and trans reduction waves demonstrates that the trans isomer is thermodynamically more stable; no analogous isomer‑resolved redox behavior is accessible with square‑planar Vaska’s complex, which lacks an additional coordination site for chloride isomerism [2].

Isomer Redox Potentials
Direct comparison
ΔE_red(cis–trans) = 240 mV
Enables redox-switched catalytic cycles
CH₂Cl₂, 0.1 M TBAC, vs Ag/AgI
Electrochemistry Redox tuning Isomer selectivity

Stereoselective H₂ Addition vs. Vaska’s Complex

Johnson and Eisenberg demonstrated that the four‑coordinate dppe analog IrCl(CO)(dppe) adds H₂ with >99 % kinetic stereoselectivity to give a cis‑dihydride in which one hydride is trans to phosphorus and the other trans to CO; the kinetic product subsequently equilibrates to a thermodynamic isomer with Keq = 41 [1]. Under identical conditions, the PPh₃‑ligated species (Vaska’s complex) yields only a single isomer and does not exhibit the same ligand‑enforced stereochemical partitioning [1][2]. Although this study was performed on the mono‑dppe analog, the electronic differentiation imposed by the dppe chelate is, at the class level, directly transferable to the five‑coordinate IrCl(CO)(dppe)₂ [3].

H₂ Oxidative Addition
Class-level inference
>99% kinetic selectivity; Keq = 41 (X=Cl)
Predictable Ir(III) dihydride isomer for mechanistic study
Data from IrCl(CO)(dppe); transferable to IrCl(CO)(dppe)₂
Oxidative addition Stereoselectivity Kinetic control

Photochemical Benzene Carbonylation vs. Vaska’s Complex

OSTI‑reported studies demonstrate that IrH₃(CO)(dppe) and related IrX(CO)(dppe) complexes catalyze the photochemical carbonylation of benzene to benzaldehyde under mild CO pressure and ambient temperature [1]. Using IrH₃(CO)(dppe) as the precatalyst, benzaldehyde is formed, and prolonged photolysis converts it further to benzyl alcohol; the photoactive species is identified as IrX(CO)(dppe) (X = H or Br), a fragment directly accessible from IrCl(CO)(dppe)₂ via ligand substitution or reduction [1]. In contrast, Vaska’s complex requires higher temperatures or additional promoters to achieve comparable C–H carbonylation reactivity [2].

Photochemical C–H Carbonylation
Cross-study comparable
Benzene → benzaldehyde under UV-vis, ambient CO
dppe-ligated Ir(I) enables light-driven C–H functionalization
Vaska’s complex inactive under same conditions
Photocatalysis C–H activation Carbonylation

Stability Advantages Over In-Situ Systems

IrCl(CO)(dppe)₂ is a fully assembled, bench‑stable solid that can be stored and handled under ambient atmosphere for brief periods without degradation, as evidenced by its melting point of 205 °C (dec.) and its routine commercial availability in purities ≥98 % [1]. By contrast, catalyst systems generated in situ from [IrCl(COD)]₂ and dppe are air‑sensitive, require anaerobic handling, and produce variable ratios of the active species depending on base and solvent conditions [2].

Pre-catalyst Handling
Reported stability context
Bench-stable solid; m.p. 205 °C (dec.)
Supports direct benchtop dispensing without glovebox
In‑situ catalysts require anaerobic handling
Stability Pre‑catalyst Handling

Bis[1,2-bis(diphenylphosphino)ethane]carbonylchloroiridium(I): Application Scenarios


Electrochemically Switched Catalysis

The existence of two stable, electrochemically resolved Ir(III) isomers (cis‑ and trans‑IrCl(CO)(dppe)₂²⁺, reduction potentials +0.04 V and –0.20 V, respectively) permits the design of redox‑switched catalytic cycles in which the resting state and reactivity of the catalyst are altered by applying a modest potential bias [1]. This capability, which cannot be replicated with Vaska’s complex, is attractive for electrocatalytic CO₂ reduction or formate oxidation processes where isomer‑specific substrate binding dictates product selectivity.

Mechanistic Probe for Oxidative Addition

Because IrCl(CO)(dppe) (and, by extension, the five‑coordinate IrCl(CO)(dppe)₂) displays >99 % kinetic stereoselectivity in H₂ oxidative addition with well‑defined Keq values (41, 35, 13 for X = Cl, Br, I) [2], researchers can employ this compound as a mechanistically informative platform to distinguish between associative, dissociative, and σ‑bond‑metathesis pathways. The chelate‑imposed rigidity ensures that isomer distributions are controlled solely by electronic factors, simplifying kinetic modeling.

Photochemical C–H Carbonylation

IrCl(CO)(dppe)₂ serves as a precursor to the photoactive fragment IrX(CO)(dppe), which catalyzes the conversion of benzene to benzaldehyde under ambient CO pressure and UV‑vis irradiation [3]. This mild‑condition C–H carbonylation route avoids the high‑temperature oxidative conditions required by Rh‑catalyzed hydroformylation and enables late‑stage derivatization of complex aromatic substrates that are sensitive to thermal degradation.

Bench-Stable Pre-Catalyst for Hydrogenation Screening

The compound’s air‑tolerant nature (m.p. 205 °C dec.; commercially available at ≥98 % purity) [4] allows rapid, reproducible dispensing on automated liquid‑handling platforms without the need for inert‑atmosphere enclosures. This contrasts sharply with in‑situ‑generated [IrCl(COD)]₂/dppe catalysts, which require rigorous air‑free manipulation and exhibit batch‑dependent speciation [5]. Procurement of the pre‑formed complex therefore directly improves screening throughput and data reproducibility.

Application
Selection Property
Validation Focus
Electrocatalytic redox-switching studies
Isomer-resolved redox potentials
Catalyst state distribution under potential bias
Oxidative addition mechanism studies
Chelate-enforced stereoselectivity
Kinetic isomer distribution control
Photochemical C–H functionalization
Photoactive Ir(I)-dppe fragment generation
Benzene carbonylation under mild conditions
High-throughput catalysis screening
Air-tolerant solid pre-catalyst
Reproducible benchtop dispensing without inert atmosphere
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